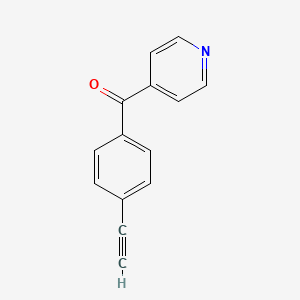
(4-Ethynylphenyl)-4-pyridinylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethynylphenyl)-4-pyridinylmethanone is an organic compound that features a unique structure combining an ethynyl group attached to a phenyl ring and a pyridinylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)-4-pyridinylmethanone typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, often at room temperature . The general reaction scheme is as follows:
Ar-X+R-C≡CH→Ar-C≡C-R
where Ar-X represents the aryl halide and R-C≡CH represents the terminal alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of eco-friendly solvents like glycerol has been explored to reduce environmental impact and improve reaction efficiency .
化学反応の分析
Types of Reactions: (4-Ethynylphenyl)-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted phenylpyridines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(4-Ethynylphenyl)-4-pyridinylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of (4-Ethynylphenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyridinylmethanone moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- (4-Ethynylphenyl)-4-pyridinylmethanone
- Tris(4-ethynylphenyl)amine
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Comparison:
- Structural Differences: While this compound features a single ethynyl group attached to a phenyl ring, tris(4-ethynylphenyl)amine has three ethynyl groups attached to an amine core, and ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine) is a metal complex with ethynyl-substituted terpyridine ligands .
- Unique Properties: this compound is unique in its ability to form stable complexes with metal ions and its potential for diverse chemical modifications, making it a versatile compound in various research applications .
特性
CAS番号 |
345911-44-6 |
|---|---|
分子式 |
C14H9NO |
分子量 |
207.23 g/mol |
IUPAC名 |
(4-ethynylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H9NO/c1-2-11-3-5-12(6-4-11)14(16)13-7-9-15-10-8-13/h1,3-10H |
InChIキー |
RFEAOVKLLMIOOK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


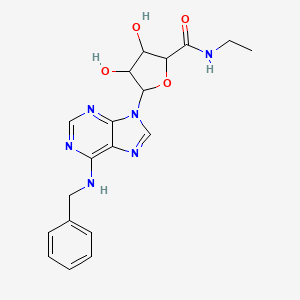
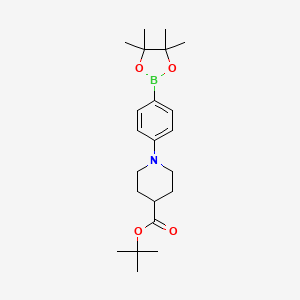
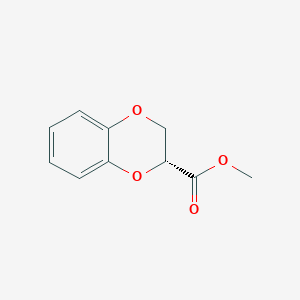
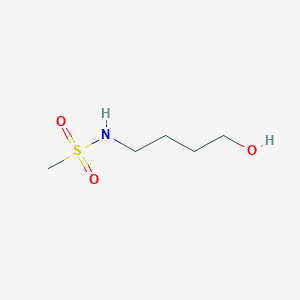
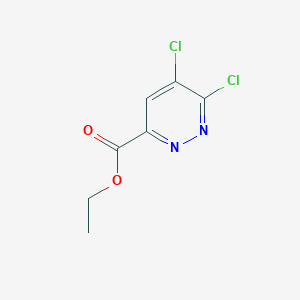
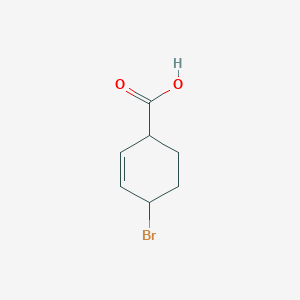

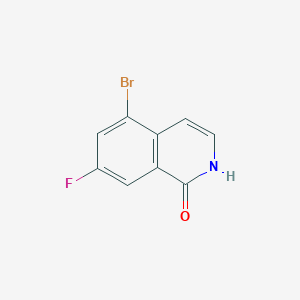
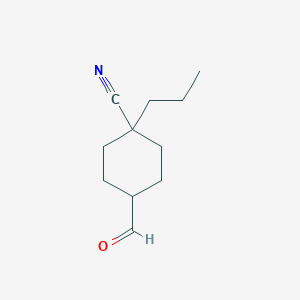
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
